

structure-activity relationship of 1-phenyl-1H-imidazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-phenyl-1H-imidazole-5-carboxylic acid

Cat. No.: B2467607

[Get Quote](#)

A Comparative Guide to the Structure-Activity Relationships of **1-Phenyl-1H-imidazole-5-carboxylic Acid** Derivatives

Introduction: The Versatility of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone in the development of therapeutic agents, valued for its unique electronic properties and ability to engage in various biological interactions.^[1] This five-membered heterocycle is a common feature in numerous pharmaceuticals, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.^[2] ^[3] The **1-phenyl-1H-imidazole-5-carboxylic acid** scaffold, in particular, presents a versatile framework for designing novel drug candidates. The strategic placement of the phenyl group at the N-1 position and the carboxylic acid at C-5 allows for diverse modifications to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core structure, drawing insights from studies on related imidazole compounds to illuminate the therapeutic potential of this chemical class.

Comparative SAR Analysis Across Therapeutic Targets

While direct and extensive SAR studies on the **1-phenyl-1H-imidazole-5-carboxylic acid** core are limited, a wealth of information can be gleaned from structurally related compound series. By examining these analogs, we can infer the likely impact of various substitutions on the biological activity of our core scaffold.

Angiotensin II Receptor Antagonism: A Focus on Hypertension

Derivatives of imidazole-5-carboxylic acid have been extensively investigated as nonpeptide angiotensin II (AII) receptor antagonists for the treatment of hypertension.^[4] Quantitative structure-activity relationship (QSAR) studies on a series of these compounds have revealed several key structural features that are crucial for potent antagonist activity.^{[5][6]}

Key SAR insights for Angiotensin II receptor antagonism include:

- **N-1 Substitution:** The substituent at the N-1 position of the imidazole ring plays a critical role in receptor binding. In many potent antagonists, this position is occupied by a biphenyltetrazole moiety, which mimics the C-terminal carboxylate of angiotensin II.^[4] For our 1-phenyl scaffold, a carboxylic acid group on the phenyl ring, particularly at the para-position, could mimic this acidic feature and enhance binding affinity.^[7]
- **C-2 and C-4 Substitutions:** The C-2 position often accommodates a short alkyl chain, such as a propyl or butyl group, which is thought to interact with a hydrophobic pocket in the receptor. The C-4 position can tolerate a variety of substituents, including alkyl, alkenyl, and hydroxylalkyl groups, which can influence the overall potency and pharmacokinetic profile of the compound.^[4]
- **C-5 Carboxylic Acid:** The carboxylic acid at the C-5 position is a critical acidic anchor, forming key interactions with the receptor. Esterification of this group can lead to prodrugs with improved oral bioavailability.^[4]

A 2D-QSAR model developed for a series of imidazole-5-carboxylic acid derivatives highlighted the importance of descriptors such as the count of methyl groups, the number of 5-membered chains, an electropotential state index (SdsCHE-index), and the hydrogen-acceptor count. An increase in the values of these descriptors was found to be beneficial for the antagonistic activity.^[5]

Enzyme Inhibition: Targeting Cancer and Beyond

The phenyl-imidazole scaffold is a common motif in various enzyme inhibitors, with applications in oncology and other therapeutic areas.

Pin1 Inhibition: A series of phenyl-imidazole derivatives bearing a carboxylic acid have been identified as inhibitors of Pin1, a peptidyl-prolyl isomerase that is overexpressed in many cancers. These compounds have been shown to block the growth of prostate cancer cells.^[8] The acidic group is crucial for interacting with the enzyme's active site.

17 β -HSD10 Inhibition: In the context of Alzheimer's disease, 2-phenyl-1H-benzo[d]imidazole derivatives have been designed as inhibitors of 17 β -hydroxysteroid dehydrogenase type 10 (17 β -HSD10).^[9] SAR studies revealed that the 2-phenyl-1H-benzo[d]imidazole core is an advantageous skeleton for inhibitor design. Docking studies suggest that the benzimidazole moiety occupies the active pocket, and there is a hydrophobic cavity adjacent to the phenyl group that can be exploited by introducing hydrophobic fragments to enhance activity.^[9]

Indoleamine 2,3-Dioxygenase (IDO) Inhibition: 4-Phenyl-imidazole was one of the first identified inhibitors of IDO, an enzyme implicated in tumor immune escape.^[10] Although a weak inhibitor, it demonstrated that the phenyl-imidazole scaffold could serve as a starting point for developing more potent IDO inhibitors.

Anticancer Activity: A Multifaceted Approach

The imidazole nucleus is a key structural feature in several clinically used anticancer drugs.^[11] Derivatives of phenyl-imidazole have demonstrated significant potential as anticancer agents through various mechanisms.

Studies on imidazole-based N-phenylbenzamide derivatives have shown promising cytotoxic activity against lung, cervical, and breast cancer cell lines.^{[11][12]} In one study, a derivative with a para-fluorine substituent on the N-phenyl ring was the most active compound, with IC₅₀ values in the single-digit micromolar range.^[11] Another study on 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole compounds found a correlation between the negative electrostatic potential of the molecule and its anticancer activity against MCF-7 breast cancer cells.^[13]

Furthermore, benzimidazole derivatives, which are structurally related to our core scaffold, have been investigated as topoisomerase I inhibitors and have shown growth inhibition in the

low micromolar range against a panel of human cancer cell lines.[14]

Smoothed (Smo) Antagonism: Modulating the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is linked to several cancers. Phenyl-imidazole derivatives have been developed as potent antagonists of the Smoothed (Smo) receptor, a key component of the Hh pathway.[15][16]

Structure-activity relationship studies have led to the discovery of orally bioavailable Smo antagonists.[15] The replacement of a benzimidazole moiety with a phenyl-imidazole was found to introduce a rotatable bond, reducing rigidity and potentially improving the binding affinity to the Smo receptor. A molecular modeling study of a potent phenyl-imidazole analog revealed that the imidazole ring engages in π - π interactions with Phe391 and Trp281 residues of the Smo receptor, highlighting the importance of this heterocyclic core.

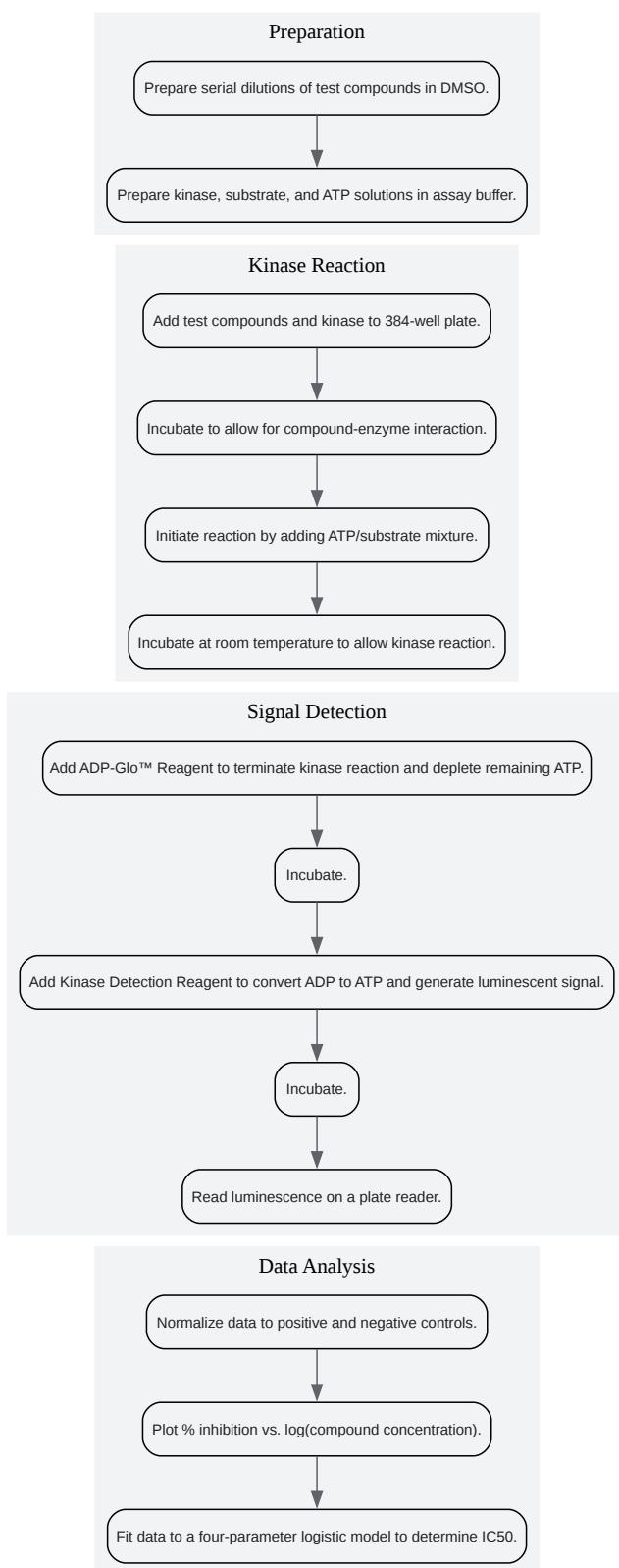
Summary of Key Structural Modifications and Their Impact

The following table summarizes the general trends observed for substitutions on the **1-phenyl-1H-imidazole-5-carboxylic acid** scaffold and its analogs across different biological targets.

Position of Modification	Modification	Impact on Activity	Therapeutic Target(s)	Reference(s)
N-1 Phenyl Ring	Carboxylic acid substitution (para)	Potentially enhances binding affinity by mimicking acidic residues.	Angiotensin II Receptor	[7]
Fluorine substitution (para)	Increased cytotoxic activity.	Anticancer		[11]
C-2 Position	Short alkyl chains (propyl, butyl)	Favorable for interaction with hydrophobic pockets.	Angiotensin II Receptor	[4]
C-4 Position	Alkyl, alkenyl, hydroxyalkyl groups	Modulates potency and pharmacokinetic s.	Angiotensin II Receptor	[4]
C-5 Position	Carboxylic acid	Critical for binding to many targets.	Angiotensin II Receptor, Pin1	[4][8]
Esterification of carboxylic acid	Creates prodrugs with improved oral bioavailability.	Angiotensin II Receptor		[4]

Experimental Protocols

To provide a practical context for the evaluation of these compounds, a detailed protocol for an *in vitro* enzyme inhibition assay is provided below. This example focuses on the inhibition of a generic kinase, but the principles can be adapted for other enzymes like 17 β -HSD10 or Pin1.


In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

- Recombinant kinase
- Kinase-specific substrate peptide
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Test compounds (dissolved in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well white plates
- Multichannel pipettes and plate reader (luminometer)

Workflow Diagram:

[Click to download full resolution via product page](#)

Workflow for in vitro kinase inhibition assay.

Procedure:

- Compound Preparation:
 - Create a 10-point serial dilution of the test compounds in 100% DMSO, typically starting from a 10 mM stock.
 - Transfer a small volume (e.g., 1 μ L) of each dilution to the assay plate.
- Kinase Reaction:
 - Add the kinase solution to each well containing the test compound and incubate for a predefined period (e.g., 15 minutes) at room temperature.
 - Initiate the kinase reaction by adding a mixture of the substrate and ATP.
 - Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature.
- Signal Detection (using ADP-Glo™):
 - Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
 - Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The **1-phenyl-1H-imidazole-5-carboxylic acid** scaffold represents a promising starting point for the development of novel therapeutics targeting a diverse range of diseases. By drawing on the extensive structure-activity relationship data from related imidazole-containing compounds, researchers can make informed decisions in the design and optimization of new drug candidates. The insights gathered from studies on angiotensin II receptor antagonists, various enzyme inhibitors, anticancer agents, and Smoothened antagonists provide a solid foundation for future drug discovery efforts centered on this versatile chemical framework. Further exploration of substitutions on both the phenyl and imidazole rings, as well as modifications of the carboxylic acid moiety, will undoubtedly lead to the discovery of potent and selective modulators of various biological targets.

References

- Sharma, M. C., et al. (2016). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. *Interdisciplinary Sciences: Computational Life Sciences*, 8(1), 1-10. [\[Link\]](#)
- Pan, S., et al. (2012). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. *Bioorganic & Medicinal Chemistry Letters*, 22(21), 6573-6576. [\[Link\]](#)
- Bhattacharya, S., et al. (2021). Some naturally occurring imidazole as anticancer agents. *ChemistrySelect*, 6(32), 8231-8239. [\[Link\]](#)
- Yanagisawa, H., et al. (1996). Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. *Journal of Medicinal Chemistry*, 39(1), 323-338. [\[Link\]](#)
- Lone, M. A., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. *Frontiers in Chemistry*, 9, 730589. [\[Link\]](#)
- Sharma, M. C., et al. (2014). A structure-activity relationship study of imidazole-5-carboxylic acids derivatives as angiotensin II receptor antagonists combining 2D and 3D QSAR methods. *Interdisciplinary Sciences: Computational Life Sciences*, 8(1), 1-10. [\[Link\]](#)
- Sharma, M. C., et al. (2014). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D

QSAR Methods.

- Keenan, R. M., et al. (1993). Potent nonpeptide angiotensin II receptor antagonists. 2. 1-(Carboxybenzyl)imidazole-5-acrylic acids. *Journal of Medicinal Chemistry*, 36(13), 1880-1892. [\[Link\]](#)
- Lone, M. A., et al. (2021).
- Kumar, A., et al. (2022). Imidazoles as potential anticancer agents. *RSC Medicinal Chemistry*, 13(10), 1149-1172. [\[Link\]](#)
- Al-Ostoot, F. H., et al. (2023). Anticancer agents with imidazole and N-phenylbenzamide derivatives.
- Pan, S., et al. (2012). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists.
- Tremblay, M. R., et al. (2009). Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides derivatives as smoothened antagonists for inhibition of the hedgehog pathway. *Bioorganic & Medicinal Chemistry Letters*, 19(15), 4304-4307. [\[Link\]](#)
- Fassihi, A., et al. (2012). Molecular docking and QSAR study on imidazole derivatives as 14 α -demethylase Inhibitors. *Medicinal Chemistry Research*, 21(9), 2429-2437. [\[Link\]](#)
- Peterson, J. H., et al. (2011). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. *ACS Medicinal Chemistry Letters*, 2(12), 913-918. [\[Link\]](#)
- Poojary, B., et al. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.
- Singh, S., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. *Frontiers in Pharmacology*, 14, 1184852. [\[Link\]](#)
- Poojary, B. (2017).
- Potter, A., et al. (2010). Discovery of cell-active phenyl-imidazole Pin1 inhibitors by structure-guided fragment evolution. *Bioorganic & Medicinal Chemistry Letters*, 20(22), 6483-6488. [\[Link\]](#)
- Wang, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17 β -HSD10 inhibitors for the treatment of Alzheimer's disease. *RSC Medicinal Chemistry*, 15(3), 856-868. [\[Link\]](#)
- Li, X., et al. (2021). Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. *Chemical Biology & Drug Design*, 97(2), 546-552. [\[Link\]](#)
- Gowda, D. C., et al. (2012). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. *ACS Omega*,

7(4), 3359-3375. [Link]

- Li, X., et al. (2020).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A structure-activity relationship study of imidazole-5-carboxylic acids derivatives as angiotensin II receptor antagonists combining 2D and 3D QSAR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent nonpeptide angiotensin II receptor antagonists. 2. 1-(Carboxybenzyl)imidazole-5-acrylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of cell-active phenyl-imidazole Pin1 inhibitors by structure-guided fragment evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17 β -HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 12. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothed antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [structure-activity relationship of 1-phenyl-1H-imidazole-5-carboxylic acid derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2467607#structure-activity-relationship-of-1-phenyl-1h-imidazole-5-carboxylic-acid-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com